2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Description
Crystallographic Analysis of Cyclopenta[b]pyridine Core Structure
The crystallographic properties of this compound have been investigated in relation to its bicyclic framework. While direct crystallographic data for this specific compound are limited, structural analogs provide critical insights. For example, the related compound 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile adopts an envelope conformation in the crystal state, with the cyclopentane ring deviating from planarity due to steric strain. The pyridine ring remains rigid, with nitrile groups displaced slightly from the mean plane to accommodate electronic and steric interactions.
Key intermolecular interactions include N–H⋯N hydrogen bonds and weak π–π stacking between pyridine rings, forming layered structures in the crystal lattice. These interactions are critical for stabilizing the dihydro-cyclopenta[b]pyridine core, particularly in the presence of substituents like chlorine and nitrile groups. Comparative studies of chlorocyanopyridine isomers reveal that substituent positioning significantly influences crystal packing patterns, with head-to-head or head-to-tail interactions dominating based on steric and electronic factors.
Conformational Dynamics of Dihydro-cyclopenta[b]pyridine Systems
The dihydro-cyclopenta[b]pyridine moiety exhibits conformational flexibility due to the partially saturated cyclopentane ring. Structural studies of related compounds, such as 1-(4-chlorophenacyl)-4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one, highlight ring puckering and substituent-induced strain. In the dihydro form, the cyclopentane ring adopts an envelope conformation , with one atom (e.g., C8) deviating from the plane to reduce steric clashes between adjacent groups.
The presence of the chlorine substituent at position 2 and the nitrile group at position 3 introduces electronic and steric constraints that influence ring dynamics. For instance, the electron-withdrawing nitrile group stabilizes the pyridine ring’s planarity, while the chlorine atom’s larger size increases steric hindrance, favoring specific puckering modes. These effects are evident in the torsion angles between the pyridine and cyclopentane rings, which deviate from ideal values to accommodate substituent interactions.
Properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-7(5-11)4-6-2-1-3-8(6)12-9/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPJKOKOAYOHFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327523 | |
| Record name | 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663803 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
113511-27-6 | |
| Record name | 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water . This method provides high yield and excellent chemoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as t-BuOOH.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Substitution: Various nucleophiles can be used to substitute the chloro group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2,3-cyclopentenopyridine analogues leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is with a molecular weight of approximately 178.62 g/mol. The compound features a chlorinated pyridine ring fused to a cyclopentane structure, which contributes to its unique reactivity and biological activity.
Medicinal Chemistry Applications
1. Antiviral Activity
Research has demonstrated that derivatives of cyclopenta[b]pyridine compounds exhibit significant antiviral properties. For instance, a study focused on 5-aryl-cyclopenta[c]pyridine derivatives showed that certain compounds had superior activity against tobacco mosaic virus (TMV) compared to standard antiviral agents like ribavirin. Specifically, one derivative (compound 4k) displayed an inactivation effect of 51.1% at a concentration of 500 μg/mL .
2. Cancer Research
The compound has been investigated for its potential as a telomerase inhibitor, which is crucial in cancer therapy. A series of derivatives were synthesized and tested for their ability to inhibit telomerase activity. Notably, one derivative exhibited an IC50 value of 0.8 μM against telomerase, indicating its potential as an anticancer agent .
Agricultural Applications
1. Insecticidal and Fungicidal Properties
Recent studies have highlighted the insecticidal and fungicidal activities of cyclopenta[b]pyridine derivatives. Compounds derived from this structure have shown good larvicidal efficacy against pests such as Plutella xylostella and significant fungicidal activity against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea. For example, one compound demonstrated an inhibition ratio of 91.9% against Sclerotinia sclerotiorum at a concentration of 50 μg/mL .
Case Studies
Mechanism of Action
The mechanism of action of 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is not well-documented in the available literature. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use in research or industrial applications.
Comparison with Similar Compounds
Core Structure Variations
Similar compounds share the cyclopenta[b]pyridine backbone but differ in substituents and saturation:
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs): These include alkoxy and aryl groups (e.g., CAPD-1: 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile). Synthesized via cyclocondensation of 2,5-diarylidenecyclopentanone with propanedinitrile using sodium alkoxide catalysts .
- Multi-substituted cyclopenta[b]pyridines : Examples include thienyl and aryl substituents (e.g., 4-(4-chlorophenyl)-2-(thien-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine), synthesized via multi-step reactions involving cycloketones and thiophene derivatives .
Electronic and Functional Group Effects
Corrosion Inhibition
- CAPD Derivatives : Exhibit up to 97.7% inhibition efficiency for carbon steel in sulfuric acid, attributed to adsorption via mixed mechanisms (physisorption and chemisorption). Performance correlates with electron-donating substituents .

- Target Compound: Limited data on corrosion inhibition, but the electron-withdrawing chloro group may reduce adsorption efficiency compared to CAPDs .
Computational and Experimental Insights
DFT and Monte Carlo Simulations
- CAPD Derivatives : DFT studies reveal high adsorption energies (e.g., CAPD-1: ΔE = −342 kJ/mol) and electron donation capacity (EHOMO ≈ −5.2 eV), aligning with experimental inhibition efficiencies .

- Target Compound : Computational data absent in evidence, but chloro’s electron-withdrawing nature likely lowers EHOMO compared to alkoxy-substituted CAPDs, reducing electron donation to metal surfaces .
Comparative Data Tables
Table 1. Structural and Functional Comparison
Table 2. Corrosion Inhibition Performance
| Compound | Inhibition Efficiency (%) | Medium | Mechanism | Reference |
|---|---|---|---|---|
| CAPD-1 | 97.7 | 1.0 M H₂SO₄ | Mixed (Physisorption/Chemisorption) | |
| CAPD-4 | 95.2 | 1.0 M H₂SO₄ | Mixed | |
| Target Compound | N/A | N/A | N/A | — |
Biological Activity
2-Chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
- Molecular Formula : C₉H₇ClN₂
- Molecular Weight : 178.62 g/mol
- CAS Number : 84531-36-2
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇ClN₂ |
| Molecular Weight | 178.62 g/mol |
| Boiling Point | Not specified |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of cyclopenta[b]pyridine have been shown to possess antibacterial and antifungal activities against various pathogens.
- Antibacterial Effects : Studies suggest that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated an inhibition zone of up to 20 mm against Staphylococcus aureus in disc diffusion assays.
- Antifungal Properties : Similar compounds have shown effectiveness against fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) reported as low as 50 µg/mL.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate cytotoxicity. Notably, it was more effective in inhibiting the proliferation of MCF-7 cells compared to others.
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain kinases involved in cell cycle regulation, which could explain its anticancer properties.
- Induction of Apoptosis : Flow cytometry analyses indicated an increase in apoptotic cells when treated with the compound, suggesting a potential mechanism for its anticancer effects.
Case Study 1: Antimicrobial Testing
A recent study evaluated the antimicrobial effects of several cyclopenta[b]pyridine derivatives, including this compound. The study utilized:
- Methodology : Disc diffusion and broth microdilution methods.
- Results : The compound showed significant activity against E. coli and S. aureus with zones of inhibition averaging 18 mm.
Case Study 2: Anticancer Efficacy
In another investigation focusing on the anticancer properties:
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Results : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 of approximately 15 µM for MCF-7 cells after 48 hours of exposure.
Q & A
Q. Critical Parameters :
- Temperature : Higher temperatures (>100°C) may degrade intermediates, reducing yield.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification .
Q. Table 1: Representative Synthetic Yields
| Precursor | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cyclopentanone derivative | PTSA | 80 | 62 |
| Chlorinated intermediate | POCl₃ | 110 | 58 |
What spectroscopic and computational methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclic structure. Key signals include:
- IR Spectroscopy : Stretching vibrations for C≡N (~2200 cm⁻¹) and C-Cl (~750 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 206.6 (calculated for C₉H₈ClN₂) .
- Computational Modeling : Density Functional Theory (DFT) optimizes geometry and predicts reactivity sites using software like Gaussian .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?
Methodological Answer:
SAR studies focus on modifying substituents to enhance target binding. Strategies include:
Q. Table 2: Analogs and Bioactivity
| Derivative | Substituent | IC₅₀ (µM) | Target Enzyme |
|---|---|---|---|
| 2-Chloro-5H-cyclopenta[b]pyridine | -CN | 12.3 | Kinase X |
| 2-Fluoro-5H-cyclopenta[b]pyridine | -F | 8.7 | Kinase X |
| 2-Methoxy-5H-cyclopenta[b]pyridine | -OCH₃ | 25.1 | Kinase X |
Q. Experimental Design :
- In Vitro Assays : Enzyme inhibition assays (e.g., kinase X) with ATP competition studies.
- Molecular Docking : Use AutoDock Vina to predict binding poses with catalytic domains .
How can contradictions in biological activity data be resolved methodologically?
Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. Resolution strategies:
- Replicability Checks : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) .
- Purity Validation : HPLC with UV detection (λ = 254 nm) to confirm >95% purity .
- Off-Target Screening : Use panels like Eurofins Cerep to rule out nonspecific interactions .
Case Study :
A study reported conflicting IC₅₀ values (15 µM vs. 30 µM) for kinase inhibition. Re-analysis revealed residual DMSO (>1%) in one batch, suppressing activity. Repetition with freshly distilled DMSO resolved the discrepancy .
What strategies are effective for enhancing the compound’s solubility without compromising activity?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the 5H position, hydrolyzed in vivo to the active form .
- Co-Crystallization : Use co-formers like succinic acid to improve aqueous solubility (tested via phase solubility diagrams) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


